molecular formula C23H29NO10 B602105 FENOTEROL O-BETA-D-GLUCURONIDE CAS No. 61046-78-4

FENOTEROL O-BETA-D-GLUCURONIDE

Cat. No.: B602105
CAS No.: 61046-78-4
M. Wt: 479.49
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenoterol O-beta-D-glucuronide typically involves the glucuronidation of fenoterol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation often employs beta-glucuronidase enzymes to catalyze the reaction under mild conditions, ensuring high specificity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes, utilizing immobilized enzymes to enhance efficiency and reusability. The use of bioreactors and optimized reaction conditions, such as controlled pH and temperature, are crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

Fenoterol O-beta-D-glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can regenerate fenoterol .

Scientific Research Applications

Fenoterol O-beta-D-glucuronide has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of fenoterol metabolites.

    Biology: Employed in studies investigating the metabolism and pharmacokinetics of fenoterol.

    Medicine: Utilized in research on drug metabolism and the development of new therapeutic agents.

    Industry: Applied in the production of analytical standards and quality control materials.

Comparison with Similar Compounds

Similar Compounds

    Salbutamol O-beta-D-glucuronide: Another beta-2 adrenergic agonist glucuronide used in asthma treatment.

    Terbutaline O-beta-D-glucuronide: Similar in function and used for bronchodilation.

Uniqueness

Fenoterol O-beta-D-glucuronide is unique due to its specific interaction with beta-2 adrenergic receptors and its use as a prodrug for fenoterol. Its glucuronide form enhances its solubility and facilitates its excretion, making it a valuable compound in pharmacokinetic studies .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[2-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO10/c1-11(24-10-17(27)13-7-14(25)9-15(26)8-13)6-12-2-4-16(5-3-12)33-23-20(30)18(28)19(29)21(34-23)22(31)32/h2-5,7-9,11,17-21,23-30H,6,10H2,1H3,(H,31,32)/t11?,17?,18-,19-,20+,21-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLCRUFRMASDFW-IWKWYPLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)NCC(C3=CC(=CC(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NCC(C3=CC(=CC(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747783
Record name 4-(2-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61046-78-4
Record name 4-(2-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FENOTEROL O-BETA-D-GLUCURONIDE
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FENOTEROL O-BETA-D-GLUCURONIDE
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FENOTEROL O-BETA-D-GLUCURONIDE
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FENOTEROL O-BETA-D-GLUCURONIDE
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Reactant of Route 6
FENOTEROL O-BETA-D-GLUCURONIDE

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